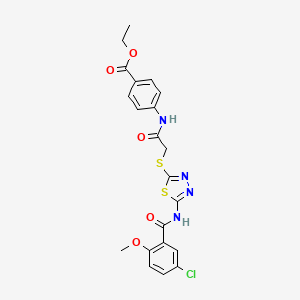

Ethyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

説明

Ethyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a structurally complex heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 5-chloro-2-methoxybenzamido group, a thioacetamido linker, and a terminal ethyl benzoate ester. This molecule integrates multiple pharmacophoric motifs, including the thiadiazole ring (known for metabolic stability and hydrogen-bonding capacity) and the benzoate ester (contributing to lipophilicity and membrane permeability).

特性

IUPAC Name |

ethyl 4-[[2-[[5-[(5-chloro-2-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O5S2/c1-3-31-19(29)12-4-7-14(8-5-12)23-17(27)11-32-21-26-25-20(33-21)24-18(28)15-10-13(22)6-9-16(15)30-2/h4-10H,3,11H2,1-2H3,(H,23,27)(H,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTLUQBFRPUBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves a multi-step process:

Synthesis of 5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazole:

Starting with 5-chloro-2-methoxybenzoic acid, it's converted to its corresponding acyl chloride using thionyl chloride.

The acyl chloride is then reacted with thiosemicarbazide under acidic conditions to yield the thiadiazole ring.

Formation of thioacetamido linkage:

The thiadiazole derivative is treated with chloroacetic acid in the presence of a base to form the thioacetamido intermediate.

Final coupling reaction:

The thioacetamido intermediate is then reacted with ethyl 4-aminobenzoate under reflux conditions to yield the final product.

Industrial Production Methods

For industrial production, scaling up these reactions requires optimization of reaction conditions, including temperature control, solvent choice, and purification techniques such as recrystallization or chromatography to ensure high yield and purity.

化学反応の分析

Types of Reactions

Oxidation:

The compound can undergo oxidative cleavage, especially at the sulfur-containing thiadiazole ring.

Reduction:

The nitro groups, if present, can be reduced to amines using common reducing agents like sodium dithionite.

Substitution:

The compound can participate in nucleophilic substitution reactions, particularly at the chloride position.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium dithionite, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to corresponding amine derivatives.

Substitution: Introduction of various functional groups depending on the nucleophile used.

科学的研究の応用

Chemistry

Catalyst Development: Used as a ligand in coordination chemistry to develop new catalytic systems.

Analytical Chemistry: Employed in the development of sensors for detecting specific ions or molecules.

Biology

Drug Design: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.

Molecular Probes: Used in labeling and imaging studies to track biological processes.

Medicine

Antimicrobial Agents: Explored for its antibacterial and antifungal properties.

Anti-cancer Research: Evaluated for cytotoxic activity against various cancer cell lines.

Industry

Polymer Chemistry: Utilized in the synthesis of novel polymers with specific properties.

Material Science: Studied for its potential use in the development of advanced materials with unique electrical or thermal properties.

作用機序

The mechanism of action of Ethyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The benzamide moiety may interact with proteins or enzymes, affecting their function. The thiadiazole ring can engage in redox reactions, influencing cellular oxidative states. Pathways involved include inhibition of enzymatic activity, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound to structurally related molecules from the provided evidence, focusing on substituent effects, heterocyclic systems, and hypothesized pharmacological implications.

Thiadiazole Derivatives with Varied Substituents

Compound A : Ethyl 2-((5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate ()

- Structural Differences : The 4-fluorobenzamido group replaces the 5-chloro-2-methoxybenzamido moiety.

- Functional Implications : Fluorine’s electronegativity enhances metabolic stability and membrane penetration compared to chlorine and methoxy groups, which may increase steric bulk and alter binding affinity .

Compound B : Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate ()

- Structural Differences : Lacks the benzamido and benzoate groups.

- Functional Implications : Simpler structure with reduced hydrogen-bonding capacity, likely diminishing target interaction specificity .

Heterocyclic Core Modifications

Compound C : Ethyl 4-[2-benzamido-4-oxothiazolidin-3-yl]benzoate ()

- Structural Differences: Replaces the thiadiazole with a thiazolidinone ring.

Compound D : Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate ()

- Structural Differences : Tetrazole and benzoxazole rings replace thiadiazole and benzamide.

- Functional Implications : Tetrazoles enhance metabolic resistance, while benzoxazoles may confer antioxidant or antitumor activity .

Substituent-Driven Activity Trends

- The 5-chloro-2-methoxy group in the target compound may improve binding to hydrophobic enzyme pockets compared to fluorine .

- Methoxy Groups : Improve solubility via hydrogen bonding but may reduce membrane permeability .

Hypothetical Pharmacological Profile

While direct activity data are unavailable, structurally related compounds exhibit:

- Antimicrobial Activity : Thiadiazole-thioacetamide hybrids () show efficacy against Gram-positive bacteria.

- Anticancer Potential: Benzamide derivatives () inhibit proliferation via kinase or tubulin binding.

- Anti-inflammatory Effects: Thiazolidinones () modulate COX-2 pathways.

Comparative Data Table

生物活性

Ethyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 426.87 g/mol. Its structure includes a thiadiazole moiety, which is often associated with various pharmacological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzamide with thiadiazole derivatives, followed by acylation and esterification processes. The detailed synthetic pathway can be summarized as follows:

- Formation of Thiadiazole : The initial step involves the synthesis of the thiadiazole ring.

- Acylation : The thiadiazole is then acylated with appropriate acyl chlorides.

- Esterification : Finally, the compound is esterified to yield ethyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate.

Antimicrobial Activity

Studies have shown that compounds containing thiadiazole and benzamide moieties exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds structurally similar to ethyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity (IC50 µM) |

|---|---|---|

| Compound A | Salmonella typhi | 10.5 |

| Compound B | Bacillus subtilis | 8.7 |

Case Studies

- Study on Thiadiazole Derivatives : A study highlighted the antibacterial efficacy of various thiadiazole derivatives, suggesting that modifications in the side chains significantly affect activity levels . Ethyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate could potentially exhibit similar trends.

- Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of related compounds to target proteins involved in bacterial resistance mechanisms. These studies suggest that structural modifications can enhance binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。